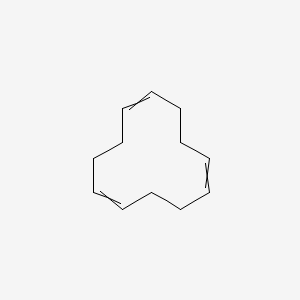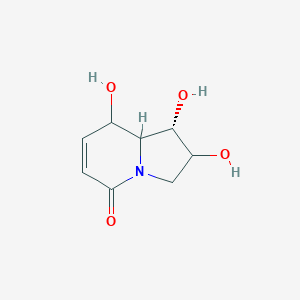![molecular formula C₄₂H₇₀Cl₂N₂O₇S B1141378 [4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride CAS No. 25670-17-1](/img/structure/B1141378.png)
[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a chemical entity with potential relevance in various fields of chemistry and pharmacology. It is part of a broader class of compounds that have been synthesized and studied for their chemical and physical properties, as well as for their potential biological activities.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions, starting from simpler precursor molecules. For compounds similar to the one mentioned, practical synthesis methods have been developed, such as those involving esterification, intramolecular reactions, and catalyzed coupling reactions to achieve the desired structure (Ikemoto et al., 2005). These methods highlight the importance of selecting appropriate reaction conditions and catalysts to obtain high yields and purity.
Molecular Structure Analysis
Molecular structure analysis typically involves spectroscopic techniques and X-ray crystallography to determine the arrangement of atoms within a molecule. Studies on similar compounds have utilized single-crystal X-ray analysis for unambiguous structure determination, revealing details about molecular conformation and interactions (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Research into related compounds has explored reactions such as ester hydrolysis, amidation, and multi-component condensations, providing insights into the compound's reactivity and potential for further functionalization (Moosavi-Zare et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of a compound under different conditions. For instance, the crystallization behavior and solubility can significantly affect the compound's application in pharmaceutical formulations (Shestopalov et al., 2003).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, reactivity towards various reagents, and stability, are key factors in its application in chemical syntheses and potential biological activities. Studies on related compounds have investigated their reactivity, highlighting the importance of understanding these properties for further application and synthesis (Temple et al., 1992).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Tetrahydro-Pyran Derivatives : A study by Agekyan and Mkryan (2015) focuses on the synthesis of p-aminobenzoic acid diamides using 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride, leading to the formation of various diamides. This synthesis approach could be relevant to the compound due to the similarities in the chemical structure (Agekyan & Mkryan, 2015).
Practical Synthesis of CCR5 Antagonists : Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist. The method involves esterification and a Suzuki−Miyaura reaction, which could be relevant for synthesizing structurally related compounds (Ikemoto et al., 2005).
Synthesis of Thiazolidin-4-one Derivatives : Patel et al. (2013) synthesized compounds with properties related to anti-cancer and HIV treatment. The physical properties of these synthesized substances, including their IR and NMR data, could provide insights into the structural and functional properties of related compounds (Patel et al., 2013).
Antimicrobial and Anticoccidial Activity
Antimicrobial Activity of Tetrahydro-Pyran Derivatives : Research by Aghekyan et al. (2020) on the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles highlights the potential antimicrobial properties of such compounds. This could indicate similar applications for the compound (Aghekyan et al., 2020).
Anticoccidial and Antimicrobial Activity : Georgiadis (1976) studied the antimicrobial and anticoccidial activity of certain pyran derivatives, which suggests potential applications for similar compounds in treating infections and diseases in poultry (Georgiadis, 1976).
Eigenschaften
IUPAC Name |
[4-[2-chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69ClN2O7S.ClH/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-22-34(46)49-39-38-37(50-41(51-38)31-23-25-32(48-5)26-24-31)36(52-42(39)53-6)35(29(3)43)44-40(47)33-27-30(21-8-2)28-45(33)4;/h23-26,29-30,33,35-39,41-42H,7-22,27-28H2,1-6H3,(H,44,47);1H/t29?,30?,33-,35?,36?,37?,38?,39?,41?,42?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKCLSLUZFUNOT-YLEYFEDASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C2C(C(OC1SC)C(C(C)Cl)NC(=O)C3CC(CN3C)CCC)OC(O2)C4=CC=C(C=C4)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C2C(C(OC1SC)C(C(C)Cl)NC(=O)[C@@H]3CC(CN3C)CCC)OC(O2)C4=CC=C(C=C4)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70Cl2N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131637263 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


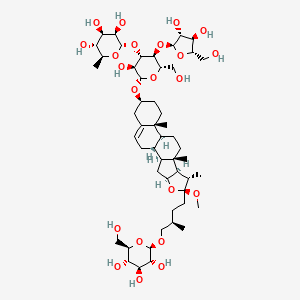
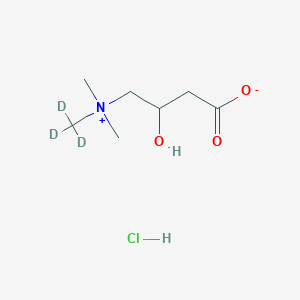
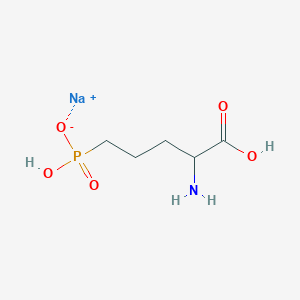
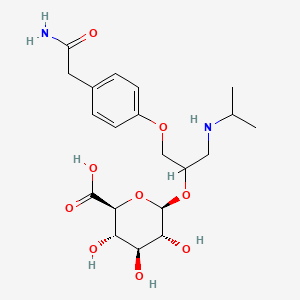
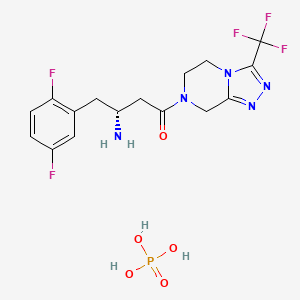
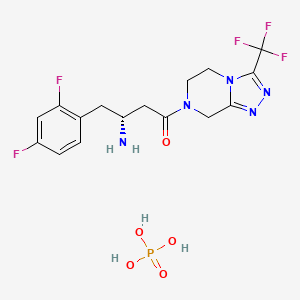
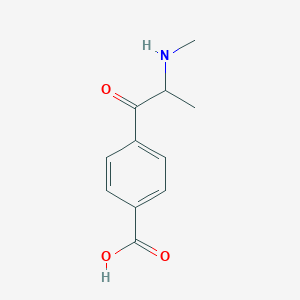
![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)
![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)
